2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxo substituents, and an acetamide group linked to a furan ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and oxo groups. The final step involves the acylation of the thieno[2,3-d]pyrimidine intermediate with furan-2-ylmethylamine to form the acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide include:
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: This compound has a similar thieno[2,3-d]pyrimidine core but differs in the acetamide linkage.
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid: This compound also shares the core structure but has an acetic acid group instead of the acetamide linkage.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
The compound 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of the compound is C13H14N4O2S, with a molecular weight of approximately 290.33 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 290.33 g/mol |
Molecular Formula | C13H14N4O2S |
CAS Number | 878217-89-1 |
LogP | -0.5425 |
Polar Surface Area | 75.205 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-d]pyrimidine structure followed by acetamide derivatization. Various methodologies have been explored to achieve higher yields and purities, which are crucial for subsequent biological evaluations.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor activity against various cancer cell lines. For instance, in vitro studies indicated that the compound effectively inhibited the proliferation of liver (HepG-2) and colon (HT-29) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Case Study:
A study reported that compounds structurally similar to this compound showed IC50 values in the low micromolar range against HepG-2 cells, indicating potent antitumor properties .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process. The inhibition of COX enzymes correlates with reduced levels of pro-inflammatory cytokines such as IL-1β.
In vitro Results:
Inhibition assays showed that the compound had an IC50 value significantly lower than standard anti-inflammatory drugs like diclofenac, suggesting superior efficacy in reducing inflammation .
Antioxidant Activity
Antioxidant evaluations revealed that this compound could scavenge free radicals effectively. The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging methods.
Research Findings:
The antioxidant activity was quantified through spectrophotometric methods, showing that the compound exhibited a dose-dependent response in scavenging free radicals .
Structural Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno[2,3-d]pyrimidine Core : Essential for antitumor and anti-inflammatory activity.
- Furan Substitution : Enhances lipophilicity and biological interaction.
- Acetamide Group : Contributes to overall stability and bioavailability.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-10(2)22-14-13(9)15(20)18(8-17-14)7-12(19)16-6-11-4-3-5-21-11/h3-5,8H,6-7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGLFLGCJZRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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